Quantified Increase in Lipophilicity (LogP) Over the Non-Chlorinated Analog
The 4-chlorobenzyl analog demonstrates a substantially higher calculated partition coefficient (LogP) compared to its 3-benzyl counterpart, directly impacting predicted membrane permeability. The target compound's XLogP3-AA is 3.5, contrasting with the benzyl analog's calculated values of 2.87-2.98 [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.5 |
| Comparator Or Baseline | 4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoic acid: ACD/LogP = 2.98; Log Kow (KOWWIN v1.67) = 2.87 |
| Quantified Difference | The target compound's LogP is 0.5–0.6 units higher, indicating a roughly 3–4 fold increase in lipophilicity. |
| Conditions | Computed properties from authoritative databases (PubChem and ChemSpider). |
Why This Matters
This quantifiable increase in lipophilicity is critical for projects where enhanced passive membrane permeability is desired, making the 4-chlorobenzyl compound a more suitable candidate than the benzyl analog for cell-based assays or oral drug programs.
- [1] PubChem CID 91671429. 4-[3-(4-Chlorobenzyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic acid. National Center for Biotechnology Information. Accessed 2026. View Source
